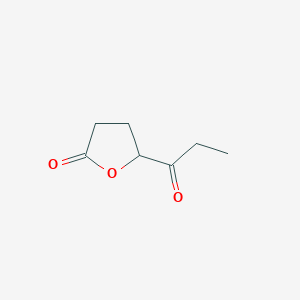
5-Propanoyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propanoyloxolan-2-one, also known as gamma-butyrolactone propionate, is an organic compound with the molecular formula C7H10O3. It is a derivative of gamma-butyrolactone, where the hydrogen atom at the 5-position is replaced by a propanoyl group. This compound is a colorless liquid with a faint odor and is soluble in water and many organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Propanoyloxolan-2-one can be synthesized through the esterification of gamma-butyrolactone with propanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor to maintain optimal reaction conditions and improve yield. The process involves the continuous addition of gamma-butyrolactone and propanoic acid to the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to prevent the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-Propanoyloxolan-2-one undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce gamma-butyrolactone and propanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol, 5-hydroxyoxolan-2-one.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., dichloromethane), room temperature.
Major Products Formed
Hydrolysis: Gamma-butyrolactone, propanoic acid.
Reduction: 5-Hydroxyoxolan-2-one.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
5-Propanoyloxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed as a solvent and reagent in biochemical assays and studies involving enzyme-catalyzed reactions.
Medicine: Investigated for its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: Utilized as a solvent in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 5-Propanoyloxolan-2-one involves its hydrolysis to gamma-butyrolactone and propanoic acid. Gamma-butyrolactone is a known precursor to gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive substance. The hydrolysis process is catalyzed by enzymes such as lactonases, which facilitate the conversion of this compound to its active metabolites. These metabolites can then interact with various molecular targets, including GABA receptors and other neurotransmitter systems, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
Gamma-Butyrolactone (GBL): A precursor to GHB, used as a solvent and reagent in organic synthesis.
Gamma-Hydroxybutyrate (GHB): A neurotransmitter and psychoactive substance, used medically for the treatment of narcolepsy and alcohol dependence.
Delta-Valerolactone: A cyclic ester similar to gamma-butyrolactone, used in the synthesis of polymers and as a solvent.
Uniqueness
5-Propanoyloxolan-2-one is unique in its structure, as it contains a propanoyl group at the 5-position of the oxolan-2-one ring. This structural modification imparts different chemical and physical properties compared to its analogs, such as increased solubility in organic solvents and altered reactivity in chemical reactions. Additionally, the presence of the propanoyl group allows for the formation of unique derivatives through substitution reactions, expanding its utility in various applications.
Properties
CAS No. |
61892-49-7 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
5-propanoyloxolan-2-one |
InChI |
InChI=1S/C7H10O3/c1-2-5(8)6-3-4-7(9)10-6/h6H,2-4H2,1H3 |
InChI Key |
OWJAMDYMSWLBHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















